9,9-Bis(4-trifluorovinyloxyphenyl)fluorene

Description

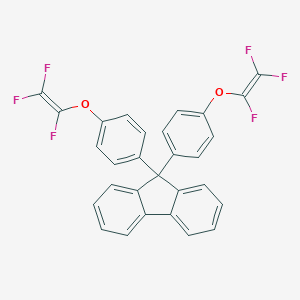

Structure

3D Structure

Properties

IUPAC Name |

9,9-bis[4-(1,2,2-trifluoroethenoxy)phenyl]fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H16F6O2/c30-25(31)27(34)36-19-13-9-17(10-14-19)29(18-11-15-20(16-12-18)37-28(35)26(32)33)23-7-3-1-5-21(23)22-6-2-4-8-24(22)29/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKOBYPPBQWLOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC(=C(F)F)F)C5=CC=C(C=C5)OC(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H16F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373512 | |

| Record name | 9,9-Bis(4-trifluorovinyloxyphenyl)fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134130-20-4 | |

| Record name | 9,9-Bis(4-trifluorovinyloxyphenyl)fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 9,9-bis(4-trifluorovinyloxyphenyl)fluorene: A Key Monomer for Perfluorocyclobutyl (PFCB) Polymers

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 9,9-bis(4-trifluorovinyloxyphenyl)fluorene, a pivotal monomer for the production of high-performance perfluorocyclobutyl (PFCB) aryl ether polymers. This document is intended for researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and drug development who are interested in the synthesis of advanced fluorinated materials. We will delve into the mechanistic considerations behind the synthetic strategy, provide detailed, field-proven protocols, and discuss the critical characterization techniques required to ensure the monomer's purity and structural integrity.

Introduction: The Significance of this compound

This compound is a fluorene-containing bis(trifluorovinyl ether) monomer that serves as a critical building block for a class of high-performance fluoropolymers known as perfluorocyclobutyl (PFCB) aryl ether polymers. The fluorene moiety, with its rigid and bulky cardo structure, imparts exceptional thermal stability, high glass transition temperature (Tg), and good solubility to the resulting polymers. The trifluorovinyl ether end groups undergo a unique thermal [2+2] cycloaddition to form the perfluorocyclobutyl ring, a process that proceeds without the need for catalysts or initiators and produces no volatile byproducts.[1] This clean and efficient polymerization mechanism, combined with the desirable properties of the fluorene core, makes this compound a highly sought-after monomer for applications in aerospace, electronics, and specialty coatings where thermal and chemical resistance are paramount.[1]

This guide will provide a two-part synthetic approach, starting with the synthesis of the precursor 9,9-bis(4-hydroxyphenyl)fluorene (BHPF), followed by its conversion to the target trifluorovinyl ether monomer.

Synthesis of the Precursor: 9,9-bis(4-hydroxyphenyl)fluorene (BHPF)

The synthesis of BHPF is a well-established acid-catalyzed condensation reaction between 9-fluorenone and an excess of phenol.[2][3] The choice of catalyst and reaction conditions is crucial for achieving high yield and purity.

Mechanistic Insight

The reaction proceeds via an electrophilic substitution mechanism. The acid catalyst protonates the carbonyl oxygen of 9-fluorenone, activating the carbonyl carbon towards nucleophilic attack by the electron-rich phenol ring, primarily at the para position due to steric hindrance and electronic effects. A second phenol molecule then reacts in a similar fashion to form the final product. The use of a co-catalyst, such as a mercaptan, can enhance the reaction rate.[4]

Experimental Protocol: Synthesis of BHPF

This protocol is based on established methods that provide high yield and purity.[4][5]

Materials:

-

9-Fluorenone (99%)

-

Phenol (99%)

-

Methanesulfonic acid (99%)

-

3-Mercaptopropionic acid (98%)

-

Toluene

-

Methanol

-

Deionized water

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, add 9-fluorenone (0.25 mol, 45.0 g) and molten phenol (1.5 mol, 141 g).

-

Add toluene (150 mL) to the flask and stir the mixture until all solids are dissolved.

-

Add 3-mercaptopropionic acid (2.3 mmol, 0.2 mL) to the reaction mixture.

-

Slowly add methanesulfonic acid (0.72 mol, 40 mL) dropwise to the mixture while maintaining the temperature between 30-70°C using an ice bath. The addition should take approximately 1 hour.

-

After the addition is complete, continue stirring at this temperature for an additional 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add 150 mL of boiling water to the reaction mixture and stir vigorously.

-

Pour the resulting emulsion into 500 mL of cold water with stirring to precipitate the crude product.

-

Filter the crude product and wash thoroughly with hot water to remove excess phenol and acid.

-

Recrystallize the crude product from a suitable solvent system, such as toluene/methanol, to yield pure 9,9-bis(4-hydroxyphenyl)fluorene as a white to off-white crystalline solid.

-

Dry the purified product in a vacuum oven at 80°C overnight.

Expected Yield: >95% Purity (by HPLC): >99%

Synthesis of this compound

The conversion of the phenolic hydroxyl groups of BHPF to trifluorovinyl ether groups is the key step in producing the desired monomer. This transformation is typically achieved by reacting the bisphenoxide of BHPF with a trifluorovinylating agent.

Mechanistic Insight

The reaction is a nucleophilic substitution where the phenoxide ions, generated by deprotonating the hydroxyl groups of BHPF with a strong base, attack the electrophilic trifluorovinylating agent. The choice of base and solvent is critical to ensure complete deprotonation and to facilitate the substitution reaction while minimizing side reactions.

Experimental Protocol: Trifluorovinylation of BHPF

This protocol is a representative procedure based on general methods for the synthesis of aryl trifluorovinyl ethers.

Materials:

-

9,9-bis(4-hydroxyphenyl)fluorene (BHPF)

-

Sodium hydride (60% dispersion in mineral oil)

-

1,2-Dibromotetrafluoroethane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (2.2 eq.) in anhydrous DMF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 9,9-bis(4-hydroxyphenyl)fluorene (1.0 eq.) in anhydrous DMF to the sodium hydride suspension with vigorous stirring.

-

Allow the mixture to warm to room temperature and stir for 2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the bisphenoxide.

-

Cool the reaction mixture back to 0°C and slowly add 1,2-dibromotetrafluoroethane (2.5 eq.).

-

Allow the reaction to warm to room temperature and then heat to 60°C for 12 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

-

Pour the mixture into a separatory funnel containing diethyl ether and water.

-

Separate the layers, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white solid.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized monomer. The following techniques are critical for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of the fluorene and phenyl protons and the absence of the phenolic hydroxyl protons. The aromatic protons of the fluorene and phenyl rings will appear in the range of δ 7.0-8.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show the characteristic signals for the sp³ carbon of the fluorene core (around δ 65 ppm) and the aromatic carbons. The carbons of the trifluorovinyl group will also be present.

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence of the trifluorovinyl group. It will typically show two signals corresponding to the fluorine atoms on the double bond.

Table 1: Expected NMR Data for this compound

| Nucleus | Solvent | Expected Chemical Shifts (δ, ppm) |

| ¹H | CDCl₃ | 7.80-7.20 (m, aromatic protons) |

| ¹³C | CDCl₃ | ~150-120 (aromatic carbons), ~65 (C9 of fluorene) |

| ¹⁹F | CDCl₃ | Signals corresponding to the -OCF=CF₂ group |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups in the molecule. The spectrum of the final product should show the absence of the broad O-H stretching band (around 3200-3600 cm⁻¹) from the BHPF precursor and the appearance of strong C-F stretching bands (around 1100-1300 cm⁻¹) and a C=C stretching band for the trifluorovinyl group (around 1800 cm⁻¹).

Table 2: Key FT-IR Vibrational Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H (aromatic) | 3100-3000 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| C=C (trifluorovinyl) | ~1800 | Stretching |

| C-O-C | 1250-1050 | Asymmetric Stretching |

| C-F | 1300-1100 | Stretching |

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for determining the thermal properties of the monomer, which in turn influence the properties of the resulting polymer.

-

DSC: This technique is used to determine the melting point (Tm) of the monomer and to observe the exotherm corresponding to the thermal cyclodimerization of the trifluorovinyl ether groups, which typically occurs at temperatures above 150°C.[1]

-

TGA: TGA is used to assess the thermal stability of the monomer. This compound is expected to exhibit high thermal stability, with a decomposition temperature (Td) well above its polymerization temperature.

Table 3: Expected Thermal Properties

| Property | Expected Value |

| Melting Point (Tm) | Specific to the crystalline form |

| Polymerization Onset | >150°C |

| Decomposition Temp (Td, 5% wt loss) | >400°C |

Polymerization to Perfluorocyclobutyl (PFCB) Polymers

The synthesized this compound monomer can be readily polymerized via thermal step-growth [2+2] cycloaddition. This is typically carried out by heating the neat monomer or a solution of the monomer in a high-boiling solvent to temperatures in the range of 180-250°C.[1] The resulting PFCB polymer will possess a unique combination of properties derived from both the fluorene core and the fluorinated backbone.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide has outlined a detailed and reliable pathway for the synthesis and characterization of this compound. By following the provided protocols and utilizing the described characterization techniques, researchers can confidently produce this high-purity monomer, which is a key precursor to a range of advanced PFCB polymers with exceptional thermal and mechanical properties. The understanding of the underlying reaction mechanisms and the importance of rigorous purification and characterization are paramount to achieving materials with the desired performance characteristics for demanding applications.

References

- High purity 9,9-bis-(4-hydroxyphenyl)

- Manufacturer Insights: The Synthesis of 9,9-Bis(4-hydroxyphenyl)fluorene. (URL: not available)

-

Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - NIH. (URL: [Link])

- EP0180133A2 - Process for the preparation of 9,9-bis(4-hydroxyphenyl)

-

Synthesis and Electronic Factors in Thermal Cyclodimerization of Functionalized Aromatic Trifluorovinyl Ethers | Request PDF - ResearchGate. (URL: [Link])

-

Insights into the Properties of Novel Trifluorovinyl Ether Copolymers - ACS Publications. (URL: [Link])

-

Ring-Forming Polymerization toward Perfluorocyclobutyl and Ortho-Diynylarene-Derived Materials: From Synthesis to Practical Applications - MDPI. (URL: [Link])

- Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjug

-

ATR-FTIR spectra of monomer 5 and polymers 6 and 9 - ResearchGate. (URL: [Link])

- Perfluorocyclobutane (PFCB)

-

Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid - The Royal Society of Chemistry. (URL: [Link])

-

Isomer Structure−Optical Property Relationships for Naphthalene-Based Poly(perfluorocyclobutyl ether)s | Macromolecules - ACS Publications. (URL: [Link])

-

Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. (URL: [Link])

-

Polymerization of selected trifluorovinyl ether monomers into perfluorocyclobutyl polymers. Aryl constituents used are a biphenyl (BP) and hexafluoroisopropylidene (6F). - ResearchGate. (URL: [Link])

-

Study on Synthesis of 9,9-Bis (4-hydroxyphenyl) Fluorene by Heteropoly Acid Catalysis - ProQuest. (URL: [Link])

-

1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032133). (URL: [Link])

-

Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - SciSpace. (URL: [Link])

-

Isomer Structure−Optical Property Relationships for Naphthalene-Based Poly(perfluorocyclobutyl ether)s | Request PDF - ResearchGate. (URL: [Link])

-

9,9-Bis(4-hydroxyphenyl)fluorene | C25H18O2 | CID 76716 - PubChem. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0180133A2 - Process for the preparation of 9,9-bis(4-hydroxyphenyl) fluorene - Google Patents [patents.google.com]

- 5. High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof - Patent 1253129 [data.epo.org]

An In-Depth Technical Guide to the Thermal and Optical Properties of 9,9-bis(4-trifluorovinyloxyphenyl)fluorene Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal and optical properties of the monomer 9,9-bis(4-trifluorovinyloxyphenyl)fluorene. This molecule is of significant interest due to its unique structural components: a rigid, bulky fluorene core and reactive trifluorovinyloxy terminal groups. This combination yields polymers with exceptional thermal stability, high refractive indices, and excellent optical transparency, making them prime candidates for advanced applications in optoelectronics, high-performance composites, and specialty optical materials. This document details the structure-property relationships, presents key quantitative data, and outlines the standardized experimental protocols for the characterization of this versatile monomer and its polymeric derivatives.

Introduction: The Architectural Ingenuity of a High-Performance Monomer

In the pursuit of advanced materials, monomer design is the critical starting point that dictates the ultimate properties of the resulting polymer. The monomer this compound is a compelling example of molecular engineering, designed to synergistically combine the attributes of a fluorenyl "cardo" unit with the unique chemistry of trifluorovinyl ethers.

The fluorene moiety, characterized by its bulky, spirocyclic structure at the C9 carbon, acts as a "cardo" group (from the Latin word for hinge). This rigid, orthogonal arrangement disrupts polymer chain packing, which classically enhances solubility and elevates the glass transition temperature (Tg) of the subsequent polymers, contributing to their dimensional stability at high temperatures.

The terminal trifluorovinyloxy (-OCF=CF₂) groups are the monomer's reactive handles. Through a thermal [2+2] cycloaddition, these groups dimerize to form a perfluorocyclobutyl (PFCB) ring, a thermally stable and chemically resistant linkage. This polymerization proceeds without the release of volatile byproducts, a significant advantage in the fabrication of high-quality, void-free optical and electronic components. The incorporation of fluorine also imparts a low dielectric constant, low moisture absorption, and high optical clarity.

This guide will dissect the intrinsic thermal and optical characteristics of this monomer, providing the foundational knowledge necessary for its application in materials science and drug development research.

Molecular Structure and its Physicochemical Implications

The properties of this compound are a direct consequence of its molecular architecture. Understanding this relationship is key to predicting its behavior and the performance of polymers derived from it.

Caption: Key structural components of the monomer.

-

Fluorene "Cardo" Core: This central unit is the primary contributor to the high thermal stability of the molecule and its polymers. The bulky nature of the fluorene group prevents the polymer chains from packing closely, which leads to amorphous materials with good solubility in a range of organic solvents.

-

Trifluorovinyloxy Groups: These terminal functional groups are pivotal for polymerization. The formation of the perfluorocyclobutyl (PFCB) linkage is a thermally driven process that avoids the complexities of catalysts or initiators. The resulting fluorinated polymer backbone is associated with excellent chemical resistance and low surface energy.

-

Aromatic Phenyl Rings: These rigid units contribute to the high refractive index of the material and define its ultraviolet (UV) absorption characteristics. The ether linkage provides a degree of rotational freedom, influencing the overall conformation of the monomer.

Thermal Properties: Stability Under Stress

The ability of a material to withstand thermal stress is paramount for applications in electronics and advanced optics. The this compound monomer is a precursor to polymers with exceptional thermal resilience.

Melting and Glass Transition Temperatures

Upon polymerization, the resulting poly(aryl ether)s based on this monomer are amorphous and thus do not exhibit a melting point. Instead, they are characterized by a glass transition temperature (Tg). Polymers derived from fluorene-based monomers are known for their high Tg values, often ranging from 100°C to over 195°C, which signifies their ability to maintain structural integrity at elevated temperatures.[1]

Thermal Decomposition

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of the material. The bulky fluorene core and the strong carbon-fluorine bonds in the trifluorovinyloxy groups and subsequent PFCB linkages contribute to a high decomposition temperature (Td). Polymers derived from similar fluorene-based monomers exhibit high thermal stability, with a 10% weight loss temperature typically occurring between 350°C and 398°C in a nitrogen atmosphere.[1]

| Thermal Property | Precursor: 9,9-bis(4-hydroxyphenyl)fluorene | Related Fluorene-Based Polymers |

| Melting Point (Tm) | 224 - 228 °C | Not Applicable (Amorphous) |

| Glass Transition (Tg) | Not Applicable | 100 - 195 °C[1] |

| Decomposition (Td, 10% wt. loss) | Not specified | 350 - 398 °C[1] |

Optical Properties: Manipulating Light

The unique electronic structure of the this compound monomer gives rise to a set of valuable optical properties, particularly high refractive index and transparency in the visible spectrum.

UV-Visible Absorption and Fluorescence

The extended π-conjugation of the fluorene core makes it a potent chromophore. Consequently, the monomer and its polymers primarily absorb light in the ultraviolet region of the electromagnetic spectrum. Studies on related fluorene-based polymers show strong absorption bands in the range of 344–386 nm.[1]

A key characteristic of the fluorene moiety is its intrinsic fluorescence, a property that gave the core structure its name. Polymers based on fluorene typically emit blue light, with fluorescence maxima observed between 414 nm and 418 nm.[1]

Refractive Index and Optical Transparency

The presence of the bulky and highly polarizable fluorene core results in materials with a high refractive index. Polymers synthesized from fluorene-based monomers have demonstrated refractive indices ranging from 1.56 to 1.69.[1] This property is highly desirable for the fabrication of optical components such as high-performance lenses, prisms, and light guides.

Despite the strong UV absorption, these materials are typically characterized by high optical transparency (over 90% transmittance) in the visible light spectrum (400-700 nm), which is essential for their use in optical applications.[1]

| Optical Property | Typical Range for Related Fluorene-Based Polymers |

| UV-Vis Absorption (λmax) | 344 - 386 nm[1] |

| Fluorescence Emission (λem) | 414 - 418 nm[1] |

| Refractive Index (n) | 1.56 - 1.69[1] |

| Optical Transparency (Visible) | > 90%[1] |

Experimental Protocols

To ensure reproducibility and accuracy, the characterization of this compound and its polymers must adhere to standardized methodologies.

Thermal Analysis Workflow

Caption: Standard workflow for optical characterization.

UV-Visible Spectroscopy:

-

Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., tetrahydrofuran, chloroform).

-

Use a 1 cm path length quartz cuvette for the measurement.

-

Record the absorption spectrum over a relevant wavelength range, typically 200-800 nm.

-

Identify the wavelength of maximum absorption (λmax).

Fluorescence Spectroscopy:

-

Use a dilute solution of the sample, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Set the excitation wavelength, typically at the λmax determined from the UV-Vis spectrum.

-

Scan the emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength.

-

Identify the wavelength of maximum emission (λem).

Conclusion

The this compound monomer is a highly engineered molecule that serves as a building block for a new class of high-performance polymers. Its structure intrinsically bestows a combination of desirable properties, including exceptional thermal stability, high refractive index, and excellent processability. The data and protocols presented in this guide underscore its potential for creating advanced materials suitable for demanding applications in modern optics, microelectronics, and other fields where performance under extreme conditions is a prerequisite. Further research and development utilizing this monomer are poised to push the boundaries of materials science.

References

-

ResearchGate. (n.d.). Synthesis and characterization of 9,9‐bis(4‐hydroxyphenyl and 4‐aminophenyl)dibenzofluorenes: Novel fluorene‐based monomers. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, October 4). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (((9H-Fluorene-9,9-diyl)bis((4,1-phenylene)oxy))ethane-2,1-diyl) diprop-2-enoate. Retrieved from [Link]

Sources

A Spectroscopic Guide to 9,9-bis(4-trifluorovinyloxyphenyl)fluorene: In-Depth NMR and FTIR Analysis

Introduction: Unveiling the Molecular Architecture

9,9-bis(4-trifluorovinyloxyphenyl)fluorene is a fluorinated monomer of significant interest in the development of advanced polymers. Its rigid, cardo-type fluorene core imparts exceptional thermal stability and mechanical strength, while the trifluorovinyl ether functionalities serve as reactive sites for polymerization, leading to materials with low dielectric constants, high glass transition temperatures, and excellent processability. A thorough understanding of its molecular structure is paramount for predicting polymer properties and optimizing synthesis and processing conditions. This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended for researchers and professionals in materials science and drug development, offering both theoretical predictions and practical, field-tested protocols for characterization.

The structural integrity of this monomer is the foundation of its performance in subsequent polymer applications. Spectroscopic techniques like NMR and FTIR are indispensable tools for confirming the successful synthesis and purity of this compound. They provide a detailed "fingerprint" of the molecule, allowing for the unambiguous identification of its constituent parts and the verification of the covalent linkages between them.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectroscopic data lies in understanding the distinct chemical environments within the this compound molecule. The structure can be deconstructed into three primary components: the fluorene core, the phenyl rings, and the trifluorovinyl ether groups. Each of these components will give rise to characteristic signals in the NMR and FTIR spectra.

Caption: Key structural components of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the local electronic environment of the fluorine atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum will be dominated by signals in the aromatic region. By comparing the spectrum to that of its precursor, 9,9-bis(4-hydroxyphenyl)fluorene, we can observe the impact of the trifluorovinyl ether group on the chemical shifts of the phenyl protons. The protons on the fluorene moiety are expected to be largely unaffected.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Fluorene Aromatic Protons | 7.2 - 7.9 | Multiplets | The complex splitting pattern arises from the various couplings between the non-equivalent aromatic protons of the fluorene core. |

| Phenyl Protons (ortho to ether) | ~7.0 - 7.2 | Doublet | These protons are expected to be shifted slightly downfield compared to the precursor due to the electron-withdrawing nature of the trifluorovinyl ether group. |

| Phenyl Protons (meta to ether) | ~6.8 - 7.0 | Doublet | These protons will also experience a downfield shift, though likely to a lesser extent than the ortho protons. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The introduction of the trifluorovinyl ether group will cause significant changes in the chemical shifts of the phenyl carbons and introduce new signals for the vinyl carbons.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Quaternary Carbon (C9 of Fluorene) | ~65 | This sp³ hybridized carbon is a characteristic feature of the 9,9-disubstituted fluorene core. |

| Fluorene Aromatic Carbons | 120 - 150 | A series of signals corresponding to the various aromatic carbons of the fluorene moiety. |

| Phenyl Carbons (C-O) | 155 - 160 | The carbon directly attached to the ether oxygen will be significantly deshielded. |

| Other Phenyl Aromatic Carbons | 115 - 135 | The remaining phenyl carbons will appear in the typical aromatic region. |

| Trifluorovinyl Carbons | 120 - 150 (with C-F coupling) | These carbons will exhibit complex splitting patterns due to coupling with the fluorine atoms. |

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[1] The trifluorovinyl group will give rise to a characteristic set of signals, with chemical shifts and coupling constants that are highly sensitive to the local electronic environment.[2]

| Fluorine Assignment | Expected Chemical Shift (δ, ppm, rel. to CFCl₃) | Multiplicity | Rationale |

| -OCF =CF₂ | -120 to -130 | Doublet of doublets | This fluorine atom is coupled to the two geminal fluorine atoms. |

| -OCF=CF ₂ (cis) | -130 to -140 | Doublet of doublets | This fluorine is cis to the ether oxygen and will have a distinct chemical shift and coupling constant. |

| -OCF=CF ₂ (trans) | -110 to -120 | Doublet of doublets | This fluorine is trans to the ether oxygen and will show a different chemical shift and coupling constant compared to the cis fluorine. |

Experimental Protocol: NMR Analysis

Caption: A typical workflow for the NMR analysis of this compound.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent may depend on the solubility of the sample and the desired resolution of the spectra.

-

Homogenization: Gently vortex the sample to ensure complete dissolution and a homogenous solution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer with a field strength of at least 400 MHz. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H and ¹⁹F spectra to determine the relative number of protons and fluorine atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its various bonds.

Characteristic Vibrational Modes

The key vibrational modes to identify are the C-O-C stretching of the ether linkage, the C=C stretching of the trifluorovinyl group, and the C-F stretching vibrations. The aromatic C-H and C=C stretching vibrations from the fluorene and phenyl rings will also be present.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Characteristic of the C-H bonds on the fluorene and phenyl rings. |

| C=C Stretch (Trifluorovinyl) | 1750 - 1780 | Strong | A strong, sharp absorption band indicative of the C=C double bond in the trifluorovinyl group. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | A series of bands corresponding to the skeletal vibrations of the aromatic rings. |

| C-O-C Stretch (Aryl Ether) | 1200 - 1270 | Strong | A strong absorption due to the asymmetric stretching of the aryl ether linkage. |

| C-F Stretch | 1100 - 1300 | Very Strong | Multiple strong absorption bands are expected in this region due to the various C-F stretching vibrations of the trifluorovinyl group. |

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples, as it requires minimal sample preparation.

Caption: A streamlined workflow for the ATR-FTIR analysis of solid this compound.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

-

Sample Spectrum: Collect the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and compare them with the expected values to confirm the presence of the key functional groups.

Conclusion: A Foundation for Material Innovation

The spectroscopic analysis of this compound through NMR and FTIR provides a robust and reliable means of confirming its chemical identity and purity. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra offer a detailed map of the molecule's atomic connectivity and electronic structure, while the FTIR spectrum serves as a rapid and effective tool for verifying the presence of the critical trifluorovinyl ether functionality. The protocols outlined in this guide are designed to be both comprehensive and practical, enabling researchers to confidently characterize this important monomer and pave the way for the development of next-generation high-performance polymers.

References

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

Foroozandeh, M., & Kiraly, P. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 4(1), 1-11. [Link]

-

Manoharan, Y., Grewal, J., & Dossetter, A. G. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(28), 3466-3474. [Link]

-

Wei, J., Yu, L., Yan, L., Bai, W., Lu, X., & Gao, Z. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances, 11(52), 32559-32564. [Link]

-

Li, J., et al. (2023). Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry, 19, 1306–1314. [Link]

- Wang, Y., et al. (2018). Synthesis and characterization of 9,9-bis(methoxymethyl) fluorene. Petrochemical Technology, 47(1), 63-68.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76716, 9,9-Bis(4-hydroxyphenyl)fluorene. Retrieved from [Link].

-

Mathias, E., & Miller, N. (1969). High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Part III. 9-Substituted fluorenes. Journal of the Chemical Society B: Physical Organic, 816-821. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6853, Fluorene. Retrieved from [Link].

-

PIKE Technologies. (n.d.). Analysis of Polymers by ATR/FT-IR Spectroscopy. Retrieved from [Link].

-

Chemistry LibreTexts. (2023, January 29). Solid State NMR Experimental Setup. Retrieved from [Link].

-

Iowa State University Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation. Retrieved from [Link].

-

iPolytech UK. (n.d.). FTIR Analysis of Polymers (ATR, Microscope). Retrieved from [Link].

-

University of Bristol. (n.d.). How to make an NMR sample. Retrieved from [Link].

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link].

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link].

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link].

-

Romanian Reports in Physics. (n.d.). ATR-FTIR SPECTROMETRY CHARACTERISATION OF POLYMERIC MATERIALS. Retrieved from [Link].

-

AZoM. (2012, February 13). Rapid Analysis of Polymeric Materials Using FT-IR Spectrometry. Retrieved from [Link].

-

ResearchGate. (2016, February 1). How can I prepare samples for solid state NMR of polymers (other than turning my polymer films to powder)?. Retrieved from [Link].

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link].

-

Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link].

-

Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology, 8(1), 113-126. [Link]

-

Automated Topology Builder. (n.d.). Fluorene. Retrieved from [Link].

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link].

- Deleanu, I. M., Stoica, A., Stroescu, M., & Tardei, C. (2012). Potassium sorbate release from poly(vinyl alcohol)–bacterial cellulose films.

Sources

solubility and purification methods for 9,9-bis(4-trifluorovinyloxyphenyl)fluorene

An In-Depth Technical Guide to the Solubility and Purification of 9,9-bis(4-trifluorovinyloxyphenyl)fluorene

This guide provides a comprehensive technical overview of the solubility characteristics and recommended purification methodologies for this compound. Designed for researchers, chemists, and materials scientists, this document synthesizes established principles of organic chemistry with practical, field-proven insights to provide a robust starting point for handling this specialized fluorene derivative.

A Note on This Guide: Direct, quantitative solubility and optimized purification data for this compound are not extensively reported in peer-reviewed literature. Therefore, this guide has been constructed by leveraging established knowledge of structurally similar fluorene-based compounds and fundamental chemical principles. The protocols provided herein are intended as validated starting points, which may require empirical optimization for specific sample purities and scales.

Understanding the Molecule: Structural and Physicochemical Insights

This compound is a unique monomer characterized by a rigid, bulky 9,9-disubstituted fluorene core. This core imparts significant thermal stability and a high refractive index to polymers derived from it. The two trifluorovinyloxy (-OCF=CF₂) groups are highly significant; they are reactive moieties that can undergo thermal cyclodimerization to form a perfluorocyclobutane (PFCB) ring, a key reaction for creating high-performance polymers.

The molecule's structure dictates its physical properties:

-

Fluorene Core: Large, planar, and hydrophobic. This moiety promotes strong intermolecular π-π stacking interactions, which can reduce solubility in many solvents.

-

Ether Linkages: The phenyl ether bonds introduce some rotational freedom and polarity.

-

Trifluorovinyl Groups: These terminal groups are electron-withdrawing and add to the molecule's overall molecular weight and rigidity.

Understanding these structural components is crucial for selecting appropriate solvents for dissolution and purification.

Solubility Profile: A Predictive Analysis

Based on its composite structure, a qualitative solubility profile can be predicted. The large, nonpolar fluorene backbone suggests poor solubility in polar protic solvents like water and lower alcohols. Conversely, its aromatic nature and the presence of ether linkages suggest good solubility in a range of common organic solvents.[1] Polymers derived from similar fluorene-based monomers are often soluble in solvents like toluene, chloroform, tetrahydrofuran (THF), N-Methyl-2-pyrrolidone (NMP), and N,N-Dimethylformamide (DMF).[2][3]

| Solvent Classification | Recommended Solvents | Predicted Solubility | Rationale & Causality |

| Polar Aprotic Solvents | N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents possess strong dipole moments capable of disrupting the intermolecular π-π stacking of the fluorene core. Their high boiling points are also advantageous for increasing solubility through heating.[4] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are effective at dissolving large organic molecules with aromatic character. DCM is a good choice for initial dissolution and for techniques like column chromatography due to its volatility. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | The aromatic nature of these solvents allows for favorable π-π interactions with the fluorene core, aiding dissolution. Solubility can often be significantly increased with heating. Toluene is frequently used for recrystallizing similar fluorene derivatives.[5] |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Low to Insoluble | The strong hydrogen-bonding network of these solvents cannot effectively solvate the large, nonpolar fluorene structure. They are, however, excellent choices as anti-solvents for precipitation and recrystallization.[6] |

| Nonpolar Aliphatic Solvents | Hexane, Heptane | Insoluble | These solvents lack the polarity and aromaticity required to overcome the intermolecular forces of the solid compound. They are primarily used as anti-solvents or as the weak mobile phase in column chromatography.[7][8] |

Purification Methodologies: Protocols and Scientific Rationale

The primary impurities in synthetic preparations of this compound are likely to be unreacted starting materials or by-products from side reactions. The choice of purification method depends on the nature of these impurities and the desired final purity.

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities, provided a suitable solvent system can be identified. The core principle is the difference in solubility between the target compound and the impurity in a chosen solvent at different temperatures.

Recommended Protocol: Toluene/Methanol System

This protocol is adapted from methods used for purifying similar bisphenol fluorene compounds.[5]

-

Solvent Selection Rationale: Toluene is chosen as the primary solvent due to its ability to dissolve the aromatic fluorene structure, especially when heated. Methanol is selected as the anti-solvent; the target compound is expected to have very low solubility in it, while some polar impurities might be washed away.

-

Step-by-Step Procedure:

-

Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar.

-

Add a minimal amount of toluene at room temperature. Begin heating the mixture to 80-100°C with stirring.

-

Continue adding small aliquots of hot toluene until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.

-

If colored impurities are present, a small amount of activated carbon can be added to the hot solution. Stir for 5-10 minutes.

-

Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon and any insoluble impurities.

-

Allow the clear filtrate to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

-

Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove any residual soluble impurities.

-

Dry the purified crystals under vacuum to remove all traces of solvent.

-

Silica Gel Column Chromatography

Column chromatography is the method of choice for separating compounds with different polarities and is highly effective for purifying fluorene derivatives from synthetic by-products.[9][10] The principle relies on the differential partitioning of components between a stationary phase (silica gel) and a mobile phase (eluent).

Recommended Protocol: Hexane/Dichloromethane Gradient

-

System Selection Rationale: Silica gel, a polar stationary phase, will more strongly adsorb polar compounds. The mobile phase starts with a nonpolar solvent (hexane) and gradually increases in polarity by adding dichloromethane (DCM). The nonpolar target compound is expected to elute before more polar impurities.[7][8]

-

Step-by-Step Procedure:

-

Slurry Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a level, crack-free bed. Add a thin layer of sand on top to protect the silica surface.

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique prevents band broadening and improves separation. Carefully add the dry-loaded sample to the top of the column. Add another thin layer of sand.

-

Elution: Begin eluting the column with 100% hexane, collecting fractions.[7]

-

Gradually increase the polarity of the mobile phase by adding increasing percentages of DCM (e.g., 95:5, 90:10, 80:20 hexane:DCM). The optimal gradient will need to be determined empirically.

-

Fraction Analysis: Monitor the elution of the compound using Thin Layer Chromatography (TLC) on the collected fractions.[9][11] Combine the fractions that contain the pure product.

-

Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

-

Visualization of Workflows

Recrystallization Workflow

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography Workflow

Caption: Workflow for the purification of this compound by column chromatography.

References

-

University of California, Davis. Column Chromatography: Separation of Fluorene and 9-Fluorenone. [Link]

-

Mo Vlogs. (2020, August 28). Column Chromatography. YouTube. [Link]

-

Membrane Solutions. Column Chromatography. [Link]

-

Winthrop University, Department of Chemistry. Column Chromatography. [Link]

-

Odinity. (2013, November 18). Column Chromatography and TLC Lab Analysis. [Link]

- Ghini, A. A., & Botto, I. L. (2009). High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof. U.S.

-

Wei, J., et al. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances. [Link]

-

Kikutani, T., et al. (2003). 9,9-Diarylfluorene-Based Poly(alkyl aryl ether)s: Synthesis and Property. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

-

National Institutes of Health. (2023). Poly(arylene ether)s-Based Polymeric Membranes Applied for Water Purification in Harsh Environment Conditions: A Mini-Review. [Link]

-

ChemRxiv. (2022). A Microporous Poly(Arylene Ether) Platform for Membrane-Based Gas Separation. [Link]

- Google Patents. Method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene, crystal...

-

FAQ. Which Preparation Methods for 9,9-BIS(4-AMINOPHENYL)FLUORENE are Effective?[Link]

-

Wang, P., et al. (2021). Recent progress on the poly(arylene ether)s-based electrospun nanofibers for high-performance applications. Materials Research Express. [Link]

- Google Patents. Process for the preparation of 9,9-bis(4-hydroxyphenyl) fluorene.

-

ResearchGate. (2007). Synthesis and Characterization of Novel Poly(arylene ether)s Based on 9,10-Bis-(4-fluoro-3-trifluoromethylphenyl) anthracene and 2,7-Bis-(4-fluoro-3-trifluoromethylphenyl) fluorene. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof - Patent 1253129 [data.epo.org]

- 6. EP0180133A2 - Process for the preparation of 9,9-bis(4-hydroxyphenyl) fluorene - Google Patents [patents.google.com]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. bohr.winthrop.edu [bohr.winthrop.edu]

- 9. Column Chromatography - Membrane Solutions [membrane-solutions.com]

- 10. odinity.com [odinity.com]

- 11. m.youtube.com [m.youtube.com]

discovery and history of fluorene-based vinyl ether monomers

An In-depth Technical Guide to the Synthesis, Properties, and Applications of Fluorene-Based Vinyl Ether Monomers

Abstract

Fluorene-based vinyl ether monomers represent a unique class of compounds at the intersection of classic polymer chemistry and advanced materials science. The rigid, planar, and electron-rich fluorene core, when combined with the versatile vinyl ether functional group, gives rise to polymers with intriguing optical, electronic, and thermal properties. This guide provides a comprehensive overview of the synthesis, polymerization, and application of these monomers, with a focus on the underlying chemical principles and practical experimental methodologies. It is intended for researchers and professionals in materials science, polymer chemistry, and organic electronics who are interested in the design and development of novel functional polymers.

Foundational Chemistry: The Convergence of Two Key Moieties

The unique characteristics of fluorene-based vinyl ether monomers stem from the synergistic combination of two distinct chemical entities: the fluorene backbone and the vinyl ether group. Understanding the history and properties of each is crucial to appreciating the rationale behind their unification.

The Fluorene Core: A Century of Aromatic Chemistry

Fluorene (C₁₃H₁₀) is a polycyclic aromatic hydrocarbon (PAH) first isolated from coal tar in the late 19th century. Its structure, featuring two benzene rings fused to a central five-membered ring, imparts a rigid and planar geometry. A key feature of the fluorene unit is the C-9 position, a methylene bridge that is readily functionalized. This allows for the attachment of various side chains to tune the solubility and processing characteristics of fluorene-based materials without significantly disrupting the conjugated π-system of the aromatic core. This inherent tunability has made fluorene a cornerstone in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.

Vinyl Ethers: Pioneers of Controlled Polymerization

The field of vinyl ether chemistry was largely pioneered by the work of Walter Reppe at BASF in the 1930s. His research into acetylene chemistry led to the development of efficient methods for the synthesis of vinyl ethers through the vinylation of alcohols. Vinyl ethers are particularly noteworthy for their susceptibility to cationic polymerization. The oxygen atom in the ether linkage can stabilize an adjacent carbocation, allowing for a controlled and often living polymerization process. This level of control enables the synthesis of polymers with well-defined molecular weights and low polydispersity, which is critical for applications where precise material properties are required.

Synthesis of Fluorene-Based Vinyl Ether Monomers

The synthesis of fluorene-based vinyl ether monomers typically involves the functionalization of a fluorene derivative with a vinyl ether moiety. A common and effective strategy is the palladium-catalyzed coupling of a halogenated fluorene with a vinyl ether-containing organometallic reagent or, more commonly, the vinylation of a fluorenyl alcohol.

A General Synthetic Approach: Vinylation of 2-(9,9-dihexyl-9H-fluoren-2-yl)ethanol

A representative synthesis involves the conversion of a fluorenyl alcohol to the corresponding vinyl ether. The 9,9-dihexylfluorene group is often used to ensure solubility in common organic solvents.

Caption: Synthetic workflow for a fluorene-based vinyl ether monomer.

Experimental Protocol: Synthesis of 2-((9,9-dihexyl-9H-fluoren-2-yl)methoxy)ethene

Causality: This protocol is based on a palladium-catalyzed transetherification reaction. Palladium(II) acetate, in combination with a nitrogen-based ligand like 1,10-phenanthroline, forms an active catalyst in situ that facilitates the exchange of the ethyl group from ethyl vinyl ether with the fluorenyl alcohol. Ethyl vinyl ether is used in large excess to drive the reaction equilibrium towards the product. Dichloromethane is a suitable solvent due to its ability to dissolve both the catalyst components and the fluorene-based starting material.

Materials:

-

2-(9,9-dihexyl-9H-fluoren-2-yl)ethanol

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,10-Phenanthroline

-

Ethyl vinyl ether (EVE), stabilized

-

Dichloromethane (DCM), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Distilled water

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve palladium(II) acetate (e.g., 0.02 mmol, 1 mol%) in 5 mL of anhydrous dichloromethane. In a separate flask, dissolve 1,10-phenanthroline (e.g., 0.03 mmol, 1.5 mol%) in 5 mL of anhydrous dichloromethane. Add the ligand solution dropwise to the palladium solution. Stir the resulting mixture at room temperature for 30 minutes. The solution should turn from a brownish color to a clear yellow, indicating the formation of the catalyst complex.

-

Reaction Setup: In a larger flame-dried Schlenk flask, dissolve 2-(9,9-dihexyl-9H-fluoren-2-yl)ethanol (e.g., 2.0 mmol, 1 equivalent) in 10 mL of anhydrous dichloromethane. Add a large excess of ethyl vinyl ether (e.g., 24 mmol, 12 equivalents).

-

Reaction: Transfer the prepared catalyst solution to the solution of the fluorenyl alcohol and EVE via cannula. Stir the reaction mixture at room temperature for 24 hours.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots, removing the volatile components under vacuum, and analyzing the residue by ¹H NMR.

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of distilled water. Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to remove the solvent and excess ethyl vinyl ether. The crude product can be further purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure fluorene-based vinyl ether monomer.

Polymerization of Fluorene-Based Vinyl Ether Monomers

Fluorene-based vinyl ether monomers are readily polymerized via cationic polymerization, a process initiated by a Lewis or Brønsted acid. The choice of initiator and reaction conditions is critical for controlling the molecular weight and polydispersity of the resulting polymer.

Caption: Mechanism of cationic polymerization of fluorene vinyl ethers.

Living Cationic Polymerization

For applications requiring polymers with a narrow molecular weight distribution (i.e., low polydispersity index, PDI), living cationic polymerization is the method of choice.[1] This technique minimizes chain termination and chain transfer reactions, allowing the polymer chains to grow at a uniform rate.[1] A common initiating system for the living cationic polymerization of vinyl ethers is a combination of a proton source (like an adduct of HCl with a vinyl ether) and a mild Lewis acid (such as ZnI₂ or SnCl₄).[2][3]

Causality: The success of living cationic polymerization hinges on stabilizing the propagating carbocationic species.[4] This is often achieved by using a weakly nucleophilic counter-ion and conducting the reaction at low temperatures (e.g., -78 °C) to suppress side reactions. The equilibrium between the active (ionic) and dormant (covalent) species is key to this control.

Polymer Properties and Characterization

The resulting poly(fluorene vinyl ether)s are typically white, amorphous solids. Their properties are highly dependent on the nature of the side chains at the C-9 position of the fluorene unit and the molecular weight of the polymer.

Table 1: Representative Properties of Poly(fluorene vinyl ether)s

| Property | Typical Value/Observation | Significance |

| Solubility | Soluble in common organic solvents (THF, CHCl₃, Toluene) | Crucial for solution-based processing and characterization. |

| Thermal Stability (TGA) | Td5 > 300 °C | Indicates good thermal stability, suitable for device fabrication. |

| Glass Transition Temp. (DSC) | 100 - 200 °C | Defines the upper service temperature of the material. |

| UV-Vis Absorption | λmax ≈ 350-400 nm | Arises from the π-π* transitions of the fluorene core. |

| Photoluminescence | Emission in the blue-green region (420-500 nm) | Makes these materials candidates for light-emitting applications. |

| Refractive Index | High (typically > 1.6) | Useful for optical applications such as anti-reflective coatings. |

Note: Specific values can vary significantly based on the exact chemical structure and molecular weight.

Applications and Future Outlook

The unique combination of a processable poly(vinyl ether) backbone and the optoelectronic properties of the fluorene pendant groups makes these materials attractive for a range of applications in materials science and drug development.

Organic Electronics

Polyfluorenes are well-known for their use in organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum efficiency and thermal stability. Poly(fluorene vinyl ether)s can be utilized as:

-

Emissive Layers: The fluorene units can serve as the light-emitting chromophores.

-

Host Materials: They can act as a solid-state solvent for other emissive dopants in OLED devices.

-

Hole-Transport Layers: The electron-rich fluorene core can facilitate the transport of positive charge carriers.

Drug Delivery

The poly(vinyl ether) backbone is known for its biocompatibility. By incorporating fluorene units, it is possible to create fluorescently-tagged polymers for imaging and diagnostics. These polymers could be designed to self-assemble into micelles or nanoparticles, encapsulating therapeutic agents. The intrinsic fluorescence of the fluorene groups would allow for the tracking of the drug delivery vehicle within biological systems.

Future Directions

The field of fluorene-based vinyl ether monomers is ripe for further exploration. Key areas for future research include:

-

Copolymerization: Introducing other vinyl ether monomers to create random or block copolymers with tailored properties.

-

Functionalization: Modifying the fluorene core with different functional groups to fine-tune the electronic properties or to introduce specific binding sites for sensing applications.

-

Stereocontrolled Polymerization: Developing catalysts that can control the stereochemistry of the polymer backbone, which could have a profound impact on the material's bulk properties.[2]

Conclusion

Fluorene-based vinyl ether monomers are a versatile platform for the creation of advanced functional polymers. By leveraging the well-established chemistries of both fluorene and vinyl ethers, it is possible to synthesize materials with a desirable combination of processability, thermal stability, and optoelectronic activity. The detailed synthetic and polymerization protocols provided in this guide offer a starting point for researchers to explore this promising class of materials for applications ranging from next-generation electronics to advanced biomedical technologies.

References

-

Opačak, S., & Tin, S. (2024). Catalytic Transfer Vinylation of Alcohols. Advanced Synthesis & Catalysis, 366(15), 3227-3250. [Link]

-

Fayad, A., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus. Chimie, 25, 9-18. [Link]

-

Bruneau, C., et al. (2006). Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. Efficient Transfer Vinylation of Primary, Secondary, and Tertiary Alcohols. The Journal of Organic Chemistry, 71(25), 9353-9356. [Link]

-

Opačak, S., & Tin, S. (2025). Ru(II)‐Catalyzed Transfer Vinylation of Alcohols. ChemistrySelect, 10(4), e202501279. [Link]

-

Larock, R. C., & Leong, W. W. (1980). Palladium-catalyzed vinyl substitution reactions. I. New synthesis of 2- and 3-phenyl-substituted allylic alcohols, aldehydes, and ketones from allylic alcohols. The Journal of Organic Chemistry, 45(1), 1-12. [Link]

- Reppe, W. (1967). Preparation of vinyl ethers. U.S.

-

Jitcharoen, J., et al. (2007). Synthesis of Poly(9,9-dialkylfluorene-2,7-vinylene) (PFV) via Gilch Polymerization. Chiang Mai Journal of Science, 34(2), 195-201. [Link]

-

Rout, S. K., et al. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au, 4(1), 2-25. [Link]

-

Wang, Y., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Polymer Chemistry. [Link]

-

Wikipedia. (n.d.). Living cationic polymerization. [Link]

-

Lal, J., & McGrath, J. E. (1964). Poly(vinyl ethers) synthesis fundamental study of viscoelastic state. Goodyear Tire and Rubber Co. [Link]

-

Wikipedia. (n.d.). Polyfluorene. [Link]

-

Yuan, Y., et al. (2022). Simultaneously Improving the Optical, Dielectric, and Solubility Properties of Fluorene-Based Polyimide with Silyl Ether Side Groups. ACS Omega, 7(5), 4495-4505. [Link]

Sources

CAS number and chemical properties of 9,9-bis(4-trifluorovinyloxyphenyl)fluorene

An In-depth Technical Guide to 9,9-bis(4-trifluorovinyloxyphenyl)fluorene: Synthesis, Properties, and Polymerization

For the attention of researchers, scientists, and professionals in drug development and materials science, this guide provides a comprehensive overview of the synthesis, chemical properties, and polymerization of this compound. This document is intended to serve as a valuable resource, offering both foundational knowledge and practical insights into the handling and application of this versatile fluorene derivative.

Introduction

This compound is a fluorinated monomer that has garnered significant interest in the field of polymer chemistry. Its rigid, cardo fluorene structure imparts exceptional thermal stability and mechanical strength to polymers, while the trifluorovinyloxy functional groups provide a pathway to the formation of high-performance perfluorocyclobutyl (PFCB) polymers. These polymers are known for their low dielectric constants, high optical transparency, and excellent chemical resistance, making them suitable for a range of advanced applications, including in microelectronics and aerospace.

This guide will detail the synthetic route to this compound, starting from its precursor, 9,9-bis(4-hydroxyphenyl)fluorene (BHPF). It will also cover its key chemical and physical properties, and provide a detailed protocol for its thermal cyclopolymerization.

Chemical Identity and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 134130-20-4 |

| Molecular Formula | C29H16F6O2 |

| Molecular Weight | 510.43 g/mol |

| Boiling Point | 467.8 °C at 760 mmHg |

| Flash Point | 246.2 °C |

| Density | 1.36 g/cm³ |

Synthesis of this compound

The synthesis of the target monomer is a two-step process, beginning with the preparation of the precursor 9,9-bis(4-hydroxyphenyl)fluorene (BHPF), followed by the introduction of the trifluorovinyloxy groups.

Step 1: Synthesis of 9,9-bis(4-hydroxyphenyl)fluorene (BHPF)

The synthesis of BHPF involves the condensation reaction of 9-fluorenone with phenol in the presence of an acid catalyst.[1][2]

Experimental Protocol: Synthesis of 9,9-bis(4-hydroxyphenyl)fluorene

Materials:

-

9-fluorenone

-

Phenol

-

β-mercaptopropionic acid

-

Concentrated sulfuric acid (96%)

-

Deionized water

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, combine 45 g (0.25 mol) of 9-fluorenone and 94 g (1 mol) of phenol.[1]

-

Warm the mixture to 30 °C and add 0.2 ml (2.3 mmol) of β-mercaptopropionic acid.[1]

-

Cool the mixture with an ice water bath.

-

Slowly add 40 ml (0.72 mol) of 96% sulfuric acid dropwise, ensuring the temperature is maintained between 30 and 70 °C.[1]

-

Monitor the reaction by thin-layer chromatography until the 9-fluorenone is completely consumed (typically within 15-45 minutes).[1]

-

Upon completion, add 150 ml of boiling water and stir the mixture vigorously.

-

Pour the resulting emulsion into 0.5 L of cold, stirred water to precipitate the crude product.

-

Decant the supernatant and wash the solid residue twice with 0.5 L of cold water.

-

Remove excess phenol by boiling the solid five times in 0.5 L of water.

-

The crude BHPF can be further purified by recrystallization from a suitable solvent such as toluene or by employing a two-step purification process using acetonitrile followed by a solvent mixture of an aromatic hydrocarbon and an aliphatic alcohol.[3]

Step 2: Synthesis of this compound from BHPF

Proposed Experimental Protocol: Synthesis of this compound

Materials:

-

9,9-bis(4-hydroxyphenyl)fluorene (BHPF)

-

Aryl trifluorovinyl ether (e.g., p-bromophenyl trifluorovinyl ether as a trifluorovinyl source)

-

Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve BHPF in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise to the solution and stir for 30 minutes to form the disodium salt of BHPF.

-

Slowly add a solution of the aryl trifluorovinyl ether in anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Characterization

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the fluorene and phenyl rings would appear in the downfield region (typically 7-8 ppm). The absence of a phenolic -OH proton signal would confirm the completion of the etherification reaction. |

| ¹³C NMR | Characteristic signals for the aromatic carbons and the quaternary carbon of the fluorene core would be observed. The carbons of the trifluorovinyl group would also be present. |

| ¹⁹F NMR | The fluorine atoms of the trifluorovinyl group would give rise to characteristic signals. The chemical shifts and coupling constants would be indicative of the -O-CF=CF₂ moiety.[7][8][9][10][11] |

| IR Spectroscopy | The disappearance of the broad O-H stretching band from the BHPF precursor (around 3200-3600 cm⁻¹) and the appearance of C-F stretching bands (typically in the 1000-1300 cm⁻¹ region) would confirm the formation of the trifluorovinyl ether. |

Polymerization

This compound serves as a monomer for the synthesis of perfluorocyclobutyl (PFCB) polymers through thermal cyclopolymerization. This reaction proceeds via a radical-mediated [2+2] cycloaddition of the trifluorovinyl ether groups.[6][12][13]

Experimental Protocol: Thermal Cyclopolymerization

Materials:

-

High-purity this compound monomer

Procedure:

-

Place the purified monomer in a reaction vessel suitable for high-temperature polymerization under an inert atmosphere.

-

Heat the neat monomer in a stepwise manner to a temperature above 150 °C. The polymerization temperature is a critical parameter and should be carefully controlled.

-

The polymerization proceeds via a step-growth mechanism, and the molecular weight of the polymer will increase with reaction time.[6]

-

The progress of the polymerization can be monitored by observing the increase in viscosity of the melt.

-

After the desired polymerization time, the polymer is cooled to room temperature.

-

The resulting polymer can be dissolved in a suitable solvent (e.g., tetrahydrofuran) for further characterization or processing.

Polymerization Mechanism Diagram

Caption: Mechanism of PFCB polymer formation.

Properties and Applications of the Resulting Polymer

The polymer derived from this compound, a poly(perfluorocyclobutyl aryl ether), is expected to exhibit a unique combination of properties due to its fluorene-containing backbone and fluorinated linkages.

Expected Properties:

-

High Thermal Stability: The rigid fluorene core and the stable C-F and C-O bonds contribute to a high glass transition temperature and excellent thermal and oxidative stability.[14][15][16]

-

Excellent Optical Properties: These polymers are typically amorphous and exhibit high optical transparency in the visible and near-infrared regions, along with a low refractive index.[14]

-

Low Dielectric Constant: The presence of fluorine atoms leads to a low dielectric constant and low dielectric loss, making these materials suitable for use as insulators in microelectronic devices.[14][16]

-

Good Chemical Resistance: The fluorinated nature of the polymer imparts resistance to a wide range of chemicals and solvents.[14]

-

Processability: PFCB polymers are often soluble in common organic solvents, allowing for solution-based processing techniques such as spin-coating to form thin films.[6]

Potential Applications:

The favorable properties of poly(this compound) make it a promising candidate for various high-performance applications, including:

-

Microelectronics: As a low-k dielectric material for interconnects and packaging in integrated circuits.[14][16]

-

Aerospace: In applications requiring high thermal stability and chemical resistance.

-

Optical Materials: For the fabrication of optical waveguides, lenses, and coatings due to their high transparency and tunable refractive index.[14]

-

Proton Exchange Membranes: After sulfonation, these polymers can be used in fuel cells.[16]

Conclusion

This compound is a valuable monomer for the synthesis of high-performance PFCB polymers. The synthetic route, while requiring careful control, is accessible through established chemical transformations. The resulting polymers possess a desirable combination of thermal, optical, and dielectric properties, opening up possibilities for their use in a variety of advanced technological applications. Further research into the precise characterization and optimization of the polymerization process will undoubtedly expand the utility of this promising fluorene-based material.

References

- Synthesis of internal fluorinated alkenes via facile aryloxylation of substituted phenols with aryl trifluorovinyl ethers. (URL not available)

- Aromatic trifluorovinyl ethers - Versatile intermediates and monomers for unique fluoropolymers. (URL not available)

- Perfluorocyclobutyl Liquid Crystalline Fluoropolymers. Synthesis and Thermal Cyclopolymerization of Bis(trifluorovinyloxy)-r-methylstilbene. American Chemical Society. (URL not available)

-

Synthesis and electronic factors in thermal cyclodimerization of functionalized aromatic trifluorovinyl ethers. PubMed. [Link]

- Perfluorocyclobutyl-based polymers for functional materials. RSC Publishing. (URL not available)

- Perfluorocyclobutyl Liquid Crystalline Fluoropolymers. Synthesis and Thermal Cyclopolymerization of Bis(trifluorovinyloxy)-α-methylstilbene.

- Thermal degradation kinetics of aromatic ether polymers.

- Aryloxylation of substituted phenols with aryl TFVEs.

- Synthesis and Electronic Factors in Thermal Cyclodimerization of Functionalized Aromatic Trifluorovinyl Ethers.

- Perfluorocyclobutyl liquid crystalline fluoropolymers. Synthesis and thermal cyclopolymerization of bis(trifluorovinyloxy)-α-methylstilbene. Mahidol University. (URL not available)

-

Ring-Forming Polymerization toward Perfluorocyclobutyl and Ortho-Diynylarene-Derived Materials: From Synthesis to Practical Applications. PubMed Central. [Link]

- "Thermal degradation kinetics of aromatic ether polymers" by Keith O. Cobb Jr.

- Fluorine-19 NMR investigation of poly(trifluoroethylene). (URL not available)

- Process for the preparation of 9,9-bis(4-hydroxyphenyl) fluorene.

-

Aryl ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

-

Alkyl Aryl Ether Bond Formation with PhenoFluor. PubMed Central. [Link]

-

19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

- High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof.

- 19Flourine NMR. (URL not available)

-

Nmr spectroscopy of fluorine 19. Slideshare. [Link]

- Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene.

- Method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene, crystal...

- Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. The Royal Society of Chemistry. (URL not available)

-

Alkyl Aryl Ether Bond Formation with PhenoFluor. PubMed. [Link]

Sources

- 1. EP0180133A2 - Process for the preparation of 9,9-bis(4-hydroxyphenyl) fluorene - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]